Elucidation of the Molecular Structure of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
Elucidation of the Molecular Structure of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide combines foundational chemical principles with theoretical data prediction to present a robust analytical framework.
Compound Identification
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IUPAC Name: 4-Methoxy-1H-pyrazolo[3,4-b]pyridine
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Synonyms: 1H-Pyrazolo[3,4-b]pyridine, 4-methoxy-
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CAS Number: 119368-03-5[1]
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Molecular Formula: C₇H₇N₃O[1]
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Molecular Weight: 149.15 g/mol [1]
Predicted Spectroscopic Data for Structure Confirmation
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Methoxy-1H-pyrazolo[3,4-b]pyridine. These predictions are based on established principles of organic spectroscopy and analysis of structurally similar compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.20 | d | ~5.5 | H-6 |
| ~8.05 | s | - | H-3 |
| ~6.80 | d | ~5.5 | H-5 |
| ~4.00 | s | - | -OCH₃ |
| ~11.5 (broad) | s | - | N-H (pyrazole) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~163.0 | C-4 |
| ~152.0 | C-7a |
| ~145.0 | C-6 |
| ~135.0 | C-3 |
| ~105.0 | C-3a |
| ~98.0 | C-5 |
| ~55.0 | -OCH₃ |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Proposed Fragment |
| 149 | High | [M]⁺ |
| 134 | Moderate | [M - CH₃]⁺ |
| 106 | Moderate | [M - CH₃ - CO]⁺ |
| 79 | Moderate | [C₅H₄N]⁺ |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 4-Methoxy-1H-pyrazolo[3,4-b]pyridine involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon. The following is a detailed, generalized experimental protocol.
Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
A common precursor for 4-substituted pyrazolo[3,4-b]pyridines is the 4-chloro derivative, which can be synthesized via the Gould-Jacobs reaction.[2]
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Materials: 3-Amino-1H-pyrazole, diethyl (ethoxymethylene)malonate, diphenyl ether, phosphorus oxychloride.
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Procedure:
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A mixture of 3-amino-1H-pyrazole and diethyl (ethoxymethylene)malonate is heated to approximately 140-150 °C for 2 hours.
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The resulting intermediate is added to heated diphenyl ether at around 250 °C to facilitate cyclization, yielding 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.
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The crude product is cooled, filtered, and washed with a suitable solvent like ethanol.
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The intermediate is then refluxed with phosphorus oxychloride to yield 4-chloro-1H-pyrazolo[3,4-b]pyridine.
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The reaction mixture is carefully poured onto ice, and the resulting precipitate is filtered, washed with water, and dried.
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Nucleophilic Substitution to Yield 4-Methoxy-1H-pyrazolo[3,4-b]pyridine
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Materials: 4-Chloro-1H-pyrazolo[3,4-b]pyridine, sodium methoxide, methanol.
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Procedure:
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4-Chloro-1H-pyrazolo[3,4-b]pyridine is dissolved in anhydrous methanol.
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A solution of sodium methoxide in methanol is added dropwise to the reaction mixture at room temperature.
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The mixture is then heated to reflux and monitored by thin-layer chromatography until the starting material is consumed.
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The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel to afford pure 4-Methoxy-1H-pyrazolo[3,4-b]pyridine.
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Visualization of Key Processes
Molecular Structure
Caption: Molecular structure of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine.
General Workflow for Structure Elucidation
Caption: A generalized workflow for the synthesis and structural confirmation of an organic compound.
Generic Kinase Inhibition Signaling Pathway
Pyrazolo[3,4-b]pyridine derivatives are frequently investigated as kinase inhibitors. The following diagram illustrates a generic signaling pathway where such a compound might act.dot digraph "Kinase_Inhibition_Pathway" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#EA4335"];
Ligand [label="Growth Factor", fillcolor="#FFFFFF", color="#4285F4"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FFFFFF", color="#4285F4"]; Kinase [label="Intracellular Kinase Domain", fillcolor="#FFFFFF", color="#4285F4"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05"]; ADP [label="ADP", shape=ellipse, fillcolor="#FBBC05"]; Substrate [label="Substrate Protein", fillcolor="#FFFFFF", color="#34A853"]; Phospho_Substrate [label="Phosphorylated Substrate", fillcolor="#FFFFFF", color="#34A853"]; Cell_Response [label="Cellular Response\n(e.g., Proliferation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="4-Methoxy-1H-pyrazolo[3,4-b]pyridine", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
Ligand -> Receptor; Receptor -> Kinase [label="Activation"]; Kinase -> Substrate [label="Phosphorylation"]; ATP -> Kinase; Kinase -> ADP; Substrate -> Phospho_Substrate; Phospho_Substrate -> Cell_Response; Inhibitor -> Kinase [label="Inhibition", style=dashed, arrowhead=tee]; }
